Fmoc-S-benzyl-D-cysteine
Overview
Description
Fmoc-S-benzyl-D-cysteine is a chemical compound with the empirical formula C25H23NO4S . It is often used in peptide synthesis .
Synthesis Analysis
Fmoc-S-benzyl-D-cysteine is used in Fmoc-based peptide synthesis . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions . This makes it useful in solid-phase peptide synthesis, where the peptide chain is assembled on a solid support .Molecular Structure Analysis
The molecular structure of Fmoc-S-benzyl-D-cysteine consists of a fluorenylmethoxycarbonyl (Fmoc) group, a benzyl group, and a D-cysteine amino acid . The Fmoc group is attached to the amino group of the cysteine, and the benzyl group is attached to the sulfur atom of the cysteine .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group of Fmoc-S-benzyl-D-cysteine can be removed under basic conditions, allowing the amino group of the cysteine to react with the carboxyl group of another amino acid to form a peptide bond . The benzyl group can be removed under acidic conditions, freeing the sulfur atom of the cysteine .Physical And Chemical Properties Analysis
Fmoc-S-benzyl-D-cysteine has a molecular weight of 433.5 g/mol . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .Scientific Research Applications
Human Flavin-containing Monooxygenases
The significance of flavin-containing monooxygenases (FMOs) in drug metabolism is notable. FMOs are involved in the oxygenation of various chemicals and drugs, typically leading to their detoxification. This process generally converts substrates into harmless, more water-soluble forms that are easier to excrete. The lack of easy induction or inhibition of FMOs suggests a reduced potential for adverse drug interactions, indicating a pathway for safer drug design by incorporating FMO detoxication pathways into drug candidates (Cashman & Zhang, 2006).
Clinical and Nutritional Benefits of Cysteine-enriched Protein Supplements
Cysteine, as a conditionally essential sulfur amino acid, plays a critical role in metabolism and antioxidant defense, particularly in the synthesis of glutathione (GSH), a major intracellular antioxidant. Research indicates that cysteine supplementation, often through cysteine-rich proteins like whey or keratin, can enhance antioxidant status and improve health outcomes in stressed or critically ill patients by boosting GSH synthesis and fighting chronic inflammation (McPherson & Hardy, 2011).
Biochemistry and Clinical Role of Human Cystatin C
Cystatin C, a cysteine proteinase inhibitor, is highlighted for its diagnostic value in assessing kidney function, illustrating the complex interplay between cysteine-related enzymes and human health. The review of cystatin C underscores its role in various bodily functions, including its impact on disease states and potential as a biomarker for renal dysfunction (Mussap & Plebani, 2004).
Chemical Behavior of Cysteine in Organic Synthesis
The versatility of cysteine in organic synthesis is underlined by its reactivity and utility in selective chemical modifications of proteins, showcasing its importance in both chemical and biological innovations. This review demonstrates cysteine's pivotal role in various organic reactions, including its potential in sensor preparation and the synthesis of fluorescent probes for sensitive detection, suggesting broad applications in chemistry and biology (Darroudi & Mohammadi Ziarani, 2021).
N-acetylcysteine (NAC) in Clinical Practice
The multifaceted roles of N-acetylcysteine (NAC), especially in the management of cystic fibrosis (CF), highlight the therapeutic potential of cysteine derivatives. NAC's antioxidant activity is crucial for modulating inflammation and restoring redox balance in CF airways, indicating its broader applicability in treating diseases characterized by oxidative stress and inflammation (Guerini et al., 2022).
Mechanism of Action
Target of Action
Fmoc-S-benzyl-D-cysteine is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides. The compound acts as a protecting group for the amino acid cysteine during the synthesis process .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-S-benzyl-D-cysteine serves as a temporary protecting group for the amino group of an activated incoming amino acid during peptide synthesis . This allows for the selective formation of peptide bonds without unwanted side reactions. The benzyl group in the compound provides protection for the thiol group of cysteine .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds by protecting sensitive amino acids during the synthesis process . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .
Pharmacokinetics
The stability of the fmoc group under specific conditions (eg, resistance to trifluoroacetic acid and hydrogen bromide/acetic acid) is crucial for its role in peptide synthesis .
Result of Action
The use of Fmoc-S-benzyl-D-cysteine in peptide synthesis results in the formation of peptides with the desired sequence and structure. The compound allows for the efficient and selective formation of peptide bonds, contributing to the synthesis of peptides of significant size and complexity .
Action Environment
The action of Fmoc-S-benzyl-D-cysteine is influenced by the conditions under which peptide synthesis is carried out. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH and other environmental factors can significantly impact the compound’s action, efficacy, and stability during peptide synthesis.
Future Directions
The use of Fmoc-S-benzyl-D-cysteine and other Fmoc-protected amino acids in peptide synthesis is a well-established field, but there is always room for improvement and innovation. For example, new protecting groups could be developed that offer better performance or that can be removed under milder conditions . Additionally, new methods could be developed for the synthesis of Fmoc-S-benzyl-D-cysteine and other Fmoc-protected amino acids .
properties
IUPAC Name |
(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYVGAAQGLAMD-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544407 | |
Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-S-benzyl-D-cysteine | |
CAS RN |
252049-18-6 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-D-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252049-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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